molecular formula C9H15N3S B1608751 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 667412-81-9

5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1608751
CAS No.: 667412-81-9
M. Wt: 197.3 g/mol
InChI Key: UGFRRDLAVPGKDJ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound comprises a five-membered heterocyclic triazole ring containing three nitrogen atoms positioned at the 1, 2, and 4 positions, with a sulfur-containing functional group at position 3. The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-cyclopentyl-4-ethyl-1H-1,2,4-triazole-5-thione, reflecting its predominant tautomeric form. The systematic naming follows established conventions where the triazole ring serves as the parent structure, with substituents designated according to their positions and chemical nature.

The compound features two distinct alkyl substituents that significantly influence its three-dimensional conformation and chemical behavior. The cyclopentyl group, a five-membered saturated carbocyclic ring, is attached at position 5 of the triazole ring, providing considerable steric bulk and affecting the overall molecular geometry. This cyclopentyl substituent contributes to the compound's lipophilic character and influences its solubility properties in various solvents. The ethyl group, consisting of a two-carbon aliphatic chain, is positioned at the N-4 nitrogen atom of the triazole ring, further modifying the electronic distribution within the heterocyclic system.

The InChI (International Chemical Identifier) code for this compound is InChI=1S/C9H15N3S/c1-2-12-8(10-11-9(12)13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13), which provides a standardized method for representing the molecular structure. The corresponding InChI Key UGFRRDLAVPGKDJ-UHFFFAOYSA-N serves as a condensed identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation CCN1C(=NNC1=S)C2CCCC2 offers another standardized format for describing the compound's connectivity.

Property Value Source
Molecular Formula C9H15N3S
Molecular Weight 197.30 g/mol
Chemical Abstracts Service Number 667412-81-9
IUPAC Name 3-cyclopentyl-4-ethyl-1H-1,2,4-triazole-5-thione
InChI Key UGFRRDLAVPGKDJ-UHFFFAOYSA-N

Tautomeric Equilibrium Analysis (Thione-Thiol Tautomerism)

The tautomeric equilibrium between thiol and thione forms represents one of the most significant structural characteristics of this compound. This phenomenon involves the migration of a hydrogen atom between the sulfur atom and the nitrogen atom in the triazole ring, resulting in two distinct structural forms that exist in dynamic equilibrium. Theoretical investigations using density functional theory calculations at the B3LYP/6-31G(d,p) level have revealed that the thione form generally predominates in the gas phase for 1,2,4-triazole derivatives.

Quantum chemical studies indicate that the energy barrier for thiol-thione proton transfer in 1,2,4-triazole-3-thione derivatives is relatively low, facilitating rapid interconversion between tautomeric forms. The relative stability of each tautomer depends on various factors including electronic effects of substituents, solvent interactions, and intermolecular hydrogen bonding patterns. For this compound, the electron-donating nature of both the cyclopentyl and ethyl substituents influences the electron density distribution within the triazole ring, affecting the tautomeric preference.

Spectroscopic evidence supports the predominance of the thione form in solution, as confirmed by infrared spectroscopy showing characteristic carbon-sulfur double bond stretching frequencies in the region 1270-1290 cm⁻¹. The absence of sulfur-hydrogen stretching vibrations typically observed around 2550-2600 cm⁻¹ for thiol groups further confirms the prevalence of the thione tautomer. Nuclear magnetic resonance spectroscopy provides additional evidence for tautomeric behavior, with chemical shift patterns consistent with the thione form being the major species in dimethyl sulfoxide solution.

Advanced analytical methods, including high-resolution mass spectrometry with collision-induced dissociation, have been developed to discriminate between thiol and thione tautomers. These techniques exploit differences in gas-phase fragmentation patterns to identify and quantify the relative abundances of each tautomeric form. The fragmentation behavior reveals distinct molecular ion peaks and characteristic neutral losses that are diagnostic for each tautomer.

Tautomeric Form Predominant Conditions Characteristic Spectroscopic Features Reference
Thione Gas phase, polar solvents C=S stretch at 1270-1290 cm⁻¹
Thiol Solid state (specific conditions) S-H stretch at 2550-2600 cm⁻¹
Equilibrium Solution phase Mixed spectroscopic signatures

Crystallographic Data and Unit Cell Parameters

While specific crystallographic data for this compound are limited in the available literature, related 1,2,4-triazole derivatives provide valuable insights into the structural parameters and crystal packing arrangements typical of this compound class. The compound exists as a solid at room temperature with a reported purity of 95% in commercial samples. Storage conditions typically require sealed containers maintained at room temperature to preserve structural integrity and prevent decomposition.

The molecular geometry of 1,2,4-triazole derivatives generally exhibits planarity within the heterocyclic ring system, with substituents adopting conformations that minimize steric interactions. For compounds bearing bulky substituents like cyclopentyl groups, slight deviations from planarity may occur to accommodate steric demands. The presence of the thiol or thione functional group introduces additional conformational considerations, particularly regarding potential intermolecular hydrogen bonding interactions that influence crystal packing.

Theoretical calculations suggest that the triazole ring adopts a planar configuration with bond lengths and angles consistent with aromatic character. The carbon-nitrogen bond lengths within the ring typically range from 1.32 to 1.38 Angstroms, while the carbon-sulfur bond length in the thione form is approximately 1.67 Angstroms. These parameters are derived from density functional theory optimizations and correlate well with experimental observations for related compounds.

The crystal structure analysis of analogous triazolo-thiadiazole derivatives reveals that compounds containing triazole rings with thiol or thione substituents frequently exhibit intermolecular hydrogen bonding patterns that stabilize the crystal lattice. These interactions typically involve the sulfur atom as a hydrogen bond acceptor and nitrogen atoms as potential hydrogen bond donors, creating extended network structures that influence the physical properties of the solid state.

Structural Parameter Typical Value Range Calculation Method Reference
C-N bond length (triazole ring) 1.32-1.38 Å Density Functional Theory
C=S bond length (thione form) 1.67 Å Theoretical calculation
Triazole ring planarity < 5° deviation Quantum mechanical optimization
Storage temperature Room temperature Experimental condition

Comparative Analysis with Analogous 4,5-Disubstituted 1,2,4-Triazole-3-thiols

The structural characteristics of this compound can be effectively understood through comparison with other 4,5-disubstituted 1,2,4-triazole-3-thiol derivatives that have been synthesized and characterized in recent research. A systematic study of twelve 4,5-disubstituted-1,2,4-triazole-3-thiols revealed consistent structural patterns and tautomeric behavior across the series, providing a framework for understanding the properties of the cyclopentyl-ethyl derivative.

Comparative analysis of related compounds such as 4-hexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione and 4-cyclohexyl-2,4-dihydro-5-(3-pyridyl)-3H-1,2,4-triazole-3-thione demonstrates that alkyl substituents at the N-4 position consistently favor the thione tautomeric form. The infrared spectroscopic data for these compounds uniformly show carbon-sulfur double bond stretching frequencies in the 1270-1290 cm⁻¹ region, confirming the predominance of the thione form across different substituent patterns.

Nuclear magnetic resonance spectroscopic patterns for 4,5-disubstituted triazole derivatives reveal characteristic chemical shift ranges that are diagnostic for different substituent types. For compounds with alkyl chains at the N-4 position, methyl protons typically resonate at 0.79-0.83 parts per million as triplets, while methylene groups appear as multiplets in predictable regions. The cyclopentyl substituent in the target compound would be expected to exhibit characteristic multiplet patterns consistent with the five-membered ring structure.

The synthesis methodology for 4,5-disubstituted 1,2,4-triazole-3-thiols follows a general procedure involving base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides. This synthetic approach typically yields products with high purity and consistent structural characteristics, as confirmed by elemental analysis data that closely match theoretical calculations. The yields for such reactions generally range from 72% to 78%, indicating efficient cyclization under optimized conditions.

Molecular weight comparisons across the 4,5-disubstituted triazole series reveal that the cyclopentyl-ethyl derivative, with a molecular weight of 197.30 grams per mole, falls within the typical range for this compound class. Related derivatives such as 4-hexyl-5-phenyl and 4-cyclohexyl-5-pyridyl compounds exhibit molecular weights in the 260-280 gram per mole range, reflecting the larger substituent groups in these structures.

Compound Substituents (Position 4, Position 5) Molecular Weight (g/mol) Thione C=S Stretch (cm⁻¹) Reference
Target compound Ethyl, Cyclopentyl 197.30 1270-1290 (predicted)
Comparative example 1 Hexyl, Phenyl 261.38 1270
Comparative example 2 Cyclohexyl, 3-Pyridyl 260.36 1282
Comparative example 3 Hexyl, 4-Pyridyl 262.37 1272

Properties

IUPAC Name

3-cyclopentyl-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-2-12-8(10-11-9(12)13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFRRDLAVPGKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392756
Record name 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-81-9
Record name 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazole-3-thiol Derivatives

The synthesis of 1,2,4-triazole-3-thiol derivatives, including 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol, generally follows a multi-step approach:

  • Preparation of hydrazide precursors
  • Formation of thiosemicarbazides
  • Cyclization to the triazole core with introduction of the thiol group

These methods have been validated in the synthesis of analogues with various substituents at the 4- and 5-positions.

Detailed Preparation Methods

Hydrazide Route via Thiosemicarbazide Intermediate

This is the most widely reported method for synthesizing 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives.

Stepwise Procedure
  • Synthesis of Substituted Acid Hydrazide

    • Start from the appropriate carboxylic acid (e.g., cyclopentanecarboxylic acid for the cyclopentyl group).
    • React with hydrazine hydrate to yield the corresponding hydrazide.
  • Formation of Thiosemicarbazide

    • React the hydrazide with an isothiocyanate (e.g., ethyl isothiocyanate for the ethyl group at position 4) to produce the thiosemicarbazide intermediate.
  • Cyclization

    • Treat the thiosemicarbazide with a base (commonly sodium hydroxide or potassium hydroxide) in an alcoholic medium (ethanol or methanol).
    • Heat under reflux to induce cyclization, forming the 1,2,4-triazole ring with a thiol group at the 3-position.
  • Purification

    • The crude product is filtered, washed, and recrystallized from ethanol or another suitable solvent.
General Reaction Scheme

$$
\text{R}1\text{COOH} \xrightarrow{\text{NH}2\text{NH}2} \text{R}1\text{CONHNH}2 \xrightarrow{\text{R}2\text{NCS}} \text{R}1\text{CONHNHCSNR}2 \xrightarrow{\text{Base}} \text{Triazole-3-thiol}
$$

Where:

  • $$ \text{R}_1 $$ = cyclopentyl group
  • $$ \text{R}_2 $$ = ethyl group
Example Data Table: Synthesis Parameters
Step Reagent(s) Solvent Temperature Time Yield (%)
Hydrazide formation Cyclopentanecarboxylic acid, Ethanol 60–80°C 2–4 h 80–90
Hydrazine hydrate
Thiosemicarbazide Hydrazide, Ethyl isothiocyanate Ethanol RT–40°C 2–3 h 75–85
Cyclization Thiosemicarbazide, NaOH Ethanol Reflux 3–5 h 60–80
Purification Recrystallization Ethanol

Note: Actual yields and conditions may vary depending on scale and specific substituents.

Alternative Approaches

Use of Dithiocarbazate Intermediates
  • Dithiocarbazates derived from the reaction of hydrazides with carbon disulfide in alkaline medium can also be cyclized to the triazole-3-thiol core upon treatment with hydrazine and appropriate alkylating agents.
  • This approach is sometimes employed for more challenging substituent patterns.
Condensation with β-Dicarbonyl Compounds
  • Some recent studies report the use of polyfunctionalized triazoles reacting with β-dicarbonyl compounds under acidic conditions to form triazole derivatives, although this is more common for fused or polycyclic triazole systems.

Research Findings and Analytical Data

  • The structures of synthesized triazole-3-thiol derivatives are typically confirmed by elemental analysis, IR, ^1H-NMR, and ^13C-NMR spectroscopy.
  • The thiol group is evidenced by characteristic IR absorption (2500–2600 cm^-1) and NMR signals (singlet at 10–13 ppm for SH proton).
  • Yields range from moderate to high, depending on the purity of starting materials and optimization of reaction conditions.

Comparative Table: Synthesis of 4,5-Substituted-4H-1,2,4-Triazole-3-thiol Derivatives

Compound R1 (Position 5) R2 (Position 4) Method Used Yield (%) Reference
This compound Cyclopentyl Ethyl Hydrazide route 60–80
5-cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol Cyclopentyl Propyl Hydrazide route 65–82
4-cyclopentyl-5-phenyl-4H-1,2,4-triazole-3-thiol Cyclopentyl Phenyl Hydrazide route 70–85

Key Considerations

  • Choice of Substituents: The method is adaptable to a variety of substituents at positions 4 and 5, provided the appropriate acid and isothiocyanate are available.
  • Reaction Conditions: Careful control of temperature, pH, and reaction time is crucial for optimal yield and purity.
  • Purification: Recrystallization is typically sufficient, but chromatographic methods may be used for further purification if necessary.

Chemical Reactions Analysis

Types of Reactions

5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the cyclopentyl group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenated compounds and bases like sodium hydroxide are typical reagents.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified triazole or cyclopentyl derivatives.

    Substitution: Various substituted triazole-thiol compounds.

Scientific Research Applications

Chemistry

CPTT serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The thiol group can be oxidized to form disulfides or sulfonic acids, while the triazole ring can undergo modifications to yield derivatives with enhanced properties.

Biology

CPTT has been investigated for its interactions with biological macromolecules. Notably:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes like cytochrome P450, affecting drug metabolism and fungal sterol biosynthesis, leading to antifungal activity.
  • Antioxidant Properties : Research indicates significant antioxidant capabilities, allowing CPTT to scavenge free radicals effectively.
  • Antimicrobial Activity : CPTT exhibits promise against various bacterial strains by potentially disrupting bacterial cell wall synthesis.

Medicine

Due to its unique structure and biological activity, CPTT is being explored for potential therapeutic applications:

  • Antifungal Agent : Its broad-spectrum antifungal properties make it a candidate for drug development.
  • Anti-inflammatory and Anticancer Activities : Preliminary studies suggest that modifications to the triazole ring may enhance these activities.

Case Study 1: Antifungal Efficacy

A study conducted on CPTT demonstrated its effectiveness against various fungal strains. The compound was shown to inhibit the growth of Candida species through mechanisms involving disruption of cell wall synthesis and interference with ergosterol biosynthesis pathways.

Case Study 2: Antioxidant Activity

Research highlighted the antioxidant potential of CPTT by measuring its ability to scavenge reactive oxygen species (ROS) in vitro. The results indicated that CPTT could significantly reduce oxidative stress markers in cultured cells.

Mechanism of Action

The mechanism of action of 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to different targets. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .

Comparison with Similar Compounds

Comparative Analysis with Analogous Triazole-Thiol Derivatives

Structural and Physicochemical Comparisons

The biological and chemical properties of triazole-thiols are heavily influenced by substituents at positions 4 and 3. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 4/5) Molecular Weight (g/mol) Key Properties/Applications References
5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol 4-Ethyl, 5-cyclopentyl 197.30 High lipophilicity; potential corrosion inhibition or bioactivity
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4-H, 5-(4-chlorophenyl) 211.68 Inhibits auxin biosynthesis in plants; structural similarity to methimazole
4,5-Diphenyl-1,2,4-triazole-3-thiol 4-Phenyl, 5-phenyl 265.34 Anticoccidial activity via α-glucosidase inhibition
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol 4-H, 5-(3-pyridyl) 194.23 Corrosion inhibitor for aluminium alloys in acidic media
5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol 4-Methyl, 5-cyclopentyl 183.27 Structural analog; lower molecular weight than ethyl variant

Key Observations :

  • Steric Effects : The ethyl group at position 4 introduces greater steric bulk than methyl (as in 5-cyclopentyl-4-methyl analog), which may influence binding interactions in enzymatic or corrosion inhibition contexts .
  • Electronic Effects: Aromatic substituents (e.g., 4-chlorophenyl in Yucasin) enable π-π stacking, critical for interactions with biological targets like flavin-containing monooxygenases (FMOs) .
Corrosion Inhibition

Triazole-thiols with heteroaromatic substituents (e.g., pyridyl in ) adsorb onto metal surfaces, forming protective layers. The target compound’s cyclopentyl group may enhance adsorption via hydrophobic interactions .

Biological Activity

5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CPTT) is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₉H₁₅N₃S
  • Molecular Weight: 197.3 g/mol
  • CAS Number: 667412-81-9

CPTT features a triazole ring, which is known for its ability to interact with various biological targets through hydrogen bonding due to the presence of nitrogen atoms in the ring.

CPTT and other 1,2,4-triazole derivatives exhibit their biological effects primarily through:

  • Inhibition of Enzymatic Activity: The triazole ring can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism and biosynthesis of sterols in fungi. This inhibition leads to antifungal activity .
  • Antioxidant Properties: Research has indicated that triazole derivatives possess significant antioxidant capabilities. For example, CPTT's structural features allow it to scavenge free radicals effectively .
  • Antimicrobial Activity: CPTT has shown promise in inhibiting various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function .

Antifungal Activity

CPTT has been studied for its antifungal properties, particularly against strains resistant to conventional treatments. The compound's ability to inhibit fungal growth is attributed to its interaction with fungal cytochrome P450 enzymes, thereby disrupting ergosterol biosynthesis .

Antioxidant Activity

Studies have demonstrated that CPTT exhibits potent antioxidant activity. In vitro assays using DPPH and ABTS methods revealed that CPTT can effectively reduce oxidative stress markers, suggesting potential applications in preventing oxidative damage in biological systems .

Antimicrobial Activity

CPTT has been evaluated for its antimicrobial efficacy against various pathogens. In one study, it demonstrated significant Minimum Inhibitory Concentration (MIC) values against Escherichia coli and Candida albicans, showcasing its broad-spectrum antimicrobial potential .

Case Study: Antimicrobial Efficacy

In a comprehensive study examining the antimicrobial properties of various triazole derivatives, CPTT was found to have a MIC of 32 µg/mL against E. coli, comparable to established antibiotics. Molecular docking studies indicated strong binding affinities with bacterial enzyme targets, reinforcing the compound's therapeutic promise .

Antioxidant Evaluation

A comparative study assessed the antioxidant capabilities of CPTT against standard antioxidants like ascorbic acid. CPTT exhibited an IC50 value of 0.397 µM in the ABTS assay, indicating superior antioxidant activity compared to many traditional antioxidants .

Comparative Analysis with Similar Compounds

Compound NameStructureAntifungal EfficacyAntioxidant Activity
CPTTCPTT StructureHigh (MIC: 32 µg/mL)IC50: 0.397 µM
4-Methyl-4H-1,2,4-triazole-3-thiolOther StructureModerateIC50: 0.87 µM
4-Ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiolOther StructureHighNot Evaluated

Q & A

Q. How is primary pharmacological screening conducted for novel derivatives?

  • Methodological Answer :
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC) or cytotoxicity via MTT assays.
  • In Silico Prioritization : Use PASS predictions to shortlist candidates for further testing .
  • In Vivo Models : Evaluate efficacy in rodent models for lead optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

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